molecular formula C19H32O2 B13398262 5a-Androstandiol CAS No. 21862-74-8

5a-Androstandiol

Cat. No.: B13398262
CAS No.: 21862-74-8
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-WZDBAGNOSA-N
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Description

5a-Androstandiol (CAS 21862-74-8), also known as 5α-Androstanediol, is a significant endogenous metabolite in the androgen pathway, formed from the potent androgen dihydrotestosterone (DHT) by the enzyme 3-alpha-hydroxysteroid dehydrogenase (3α-HSD) . This biochemical conversion occurs in various tissues, including the prostate, skin, liver, brain, and reproductive organs, positioning this compound as a key regulator of local androgenic activity . With a molecular formula of C19H32O2 and a molecular weight of 292.5 g/mol, it serves as a critical marker for intracellular DHT activity, providing researchers with a valuable tool to assess androgen metabolism beyond systemic hormone levels . This compound has substantial research value, particularly as a biomarker for peripheral tissue androgen status. In studies of women's health, this compound is considered a superior marker for investigating conditions like hirsutism, acne, and androgenetic alopecia, especially in cases where systemic testosterone levels appear normal . Its role extends to prostate health research, where its formation from DHT represents a potential regulatory mechanism in conditions such as benign prostatic hyperplasia (BPH) and prostate cancer . Furthermore, emerging research highlights its immunomodulatory potential, with studies indicating a role in stimulating innate immune function and offering protection against hematopoietic acute radiation syndrome in preclinical models . The primary mechanism of action of this compound involves the modulation of local DHT concentrations in androgen-sensitive tissues. By serving as a metabolic sink for DHT, it helps regulate the potent androgenic stimulation in tissues like the prostate, skin, and hair follicles . This balance is crucial for maintaining tissue homeostasis. Researchers can measure this compound levels in blood or urine to gain insights into an individual's 5-alpha-reductase pathway activity, which is responsible for producing potent androgens . This product is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

21862-74-8

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13?,14-,15-,16-,17?,18-,19-/m0/s1

InChI Key

CBMYJHIOYJEBSB-WZDBAGNOSA-N

Isomeric SMILES

C[C@]12CCC(C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Origin of Product

United States

Preparation Methods

Biochemical Pathways of Endogenous Synthesis

Enzymatic Conversion from Dihydrotestosterone (DHT):

The predominant natural pathway involves the enzymatic reduction of dihydrotestosterone (DHT) via 3-alpha-hydroxysteroid dehydrogenase (3α-HSD). This enzyme catalyzes the conversion of DHT to 5a-Androstanediol in tissues such as the prostate, testes, liver, brain, and skin (Reference,,).

Reaction Scheme:

$$
\text{DHT} \xrightarrow{\text{3α-HSD}} 5a\text{-Androstanediol}
$$

This pathway is tissue-specific and regulated by the expression levels of 3α-HSD isoforms, which vary across different biological tissues.

Tissue Distribution and Significance:

Tissue Enzymatic Activity Role in Synthesis
Prostate High Local conversion impacting androgenic activity
Liver Moderate Systemic regulation and detoxification
Brain Variable Neurosteroid synthesis
Skin Present Skin health and hair follicle regulation

Chemical Synthesis Approaches

While endogenous enzymatic pathways dominate, chemical synthesis methods are crucial for producing pure 5a-Androstanediol for research and therapeutic purposes. These methods generally involve multi-step organic synthesis, starting from precursor steroids or simpler steroidal frameworks.

a. Reduction of Dihydrotestosterone (DHT):

  • Method: Selective catalytic or chemical reduction of DHT to 5a-Androstanediol.
  • Reagents: Sodium borodeuteride (NaBD4) or lithium aluminum hydride (LiAlH4) are employed for selective reduction, often under controlled conditions to prevent over-reduction or side reactions.
  • Reaction Conditions: Typically performed in inert atmospheres (nitrogen or argon) at low temperatures to maintain selectivity.

b. Synthesis from Testosterone or Androsterone:

  • Method: Multi-step synthesis involving oxidation, reduction, and functional group modifications.
  • Process:

c. Deuterium-Labeled Synthesis for Research:

  • Method: Exchange reactions using deuterated reagents to produce isotopically labeled 5a-Androstanediol.
  • Example: Using deuterated potassium methoxide (KOD) to exchange hydrogen with deuterium at specific positions, followed by reduction with sodium borodeuteride (NaBD4), yields labeled compounds for metabolic studies.

Advanced Synthetic Methods and Discoveries

Recent research has focused on optimizing synthetic routes for higher yield and stereoselectivity:

Method Description Advantages Limitations
Enzymatic Synthesis Using recombinant 3α-HSD enzymes in vitro High specificity, stereoselectivity Requires enzyme purification, costly
Chemical Reduction Using hydride reagents like NaBD4 Scalable, controlled Less stereoselective, potential side reactions
Hybrid Biochemical-Chemical Combining enzymatic steps with chemical synthesis Efficient, high purity Complex process control

Research Discoveries:

  • Development of enzyme mimetics to catalyze reduction with stereoselectivity.
  • Use of microwave-assisted synthesis to accelerate chemical reduction steps.
  • Synthesis of isotopically labeled derivatives for pharmacokinetic and metabolic studies, as demonstrated by the production of deuterium-labeled 5a-Androstanediol (Reference).

Data Tables on Synthesis Parameters

Method Starting Material Reagents Conditions Yield Stereoselectivity Reference
Enzymatic reduction Dihydrotestosterone 3α-HSD enzyme Physiological pH, 37°C 85-90% High ,
Chemical reduction Androsterone NaBD4 -20°C, inert atmosphere 70-80% Moderate
Hybrid enzymatic-chemical Testosterone derivatives Enzymes + hydride reagents Variable 75-85% High

Summary of Key Research Discoveries

  • Enzymatic pathways dominate the endogenous synthesis, with 3α-HSD playing a pivotal role in converting DHT to 5a-Androstanediol.
  • Chemical synthesis remains vital for producing high-purity compounds for research, with recent advances in stereoselectivity and isotope labeling.
  • Innovative methods such as microwave-assisted reactions and enzyme mimetics are enhancing efficiency and selectivity.
  • The synthesis of isotopically labeled derivatives, such as deuterium-labeled 5a-Androstanediol, has facilitated detailed metabolic and pharmacokinetic studies.

Chemical Reactions Analysis

Types of Reactions

5a-Androstandiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5α-Androstanediol is a metabolite in the androgen pathway, derived from dihydrotestosterone (DHT) through the action of the enzyme 3-alpha-hydroxysteroid dehydrogenase (3α-HSD) . This conversion occurs in tissues such as the testes, prostate, liver, brain, skin, muscle, and mammary glands and uterus in women . It regulates androgenic activity by modulating local DHT levels, which influences sexual development and reproductive functions, and is vital in androgen-sensitive tissues like the prostate, skin, and hair follicles, maintaining a balance between androgenic stimulation and tissue health .

Scientific Research Applications

  • Androgen Regulation: 5α-Androstanediol modulates DHT levels in the prostate, which can impact conditions like benign prostatic hyperplasia (BPH) and prostate cancer .
  • Immune System Support: 5α-Androstanediol induces granulocyte colony-stimulating factor (G-CSF), which supports the survival and proliferation of granulocytes . It also increases circulating neutrophils, platelets, and natural killer (NK) cells, promoting myelopoiesis and enhancing resistance to infections and hematopoietic recovery .
  • Radiation Protection: 5α-Androstanediol reduces radiation-induced apoptosis, protecting hematopoietic stem cells and other critical immune cells from damage. It also aids in DNA repair and regulates cell cycle progression, reducing radiation-induced DNA damage and enhancing cell survival . Preclinical studies confirm its protective effects against radiation-induced damage by enhancing hematopoietic cell survival and reducing cytopenias .
  • Antioxidant and Anti-Inflammatory Effects: Derivatives of 5α-Androstanediol reduce reactive oxygen species (ROS) production and may exhibit anti-inflammatory properties .
  • Precursor to Dihydrotestosterone: 5alpha-androstanediol and 5alpha androstanedione are naturally occurring compounds and have been identified as direct metabolites of dihydrotestosterone in placental, uterine, testicular, adrenal, and nervous system tissues .

Clinical Use

While 5α-Androstanediol itself is not currently used as a drug, research indicates its potential in treating acute radiation syndrome and as an immunostimulating agent during radiopharmaceutical therapy . Clinical trials have demonstrated that 5α-Androstanediol is safe and well-tolerated, effectively increasing neutrophil and platelet counts .

Other potential applications

  • 5alpha-androstanediol or 5alpha-androstanedione can be used to replace androgen action in humans but are devoid of undesirable estrogenic activity .
  • Administering direct precursors of the hormone dihydrotestosterone as a means of increasing androgen levels in humans .

Mechanism of Action

The mechanism of action of 5a-Androstandiol involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The compound also influences the activity of enzymes like 5-alpha-reductase and aromatase, which are involved in the metabolism of androgens and estrogens. Additionally, this compound acts as a neurosteroid, modulating neuronal excitability through its interaction with GABA_A receptors .

Comparison with Similar Compounds

5-Androstenediol (Androst-5-ene-3β,17β-diol)

  • Molecular Formula : C₁₉H₃₀O₂
  • Key Differences :
    • Contains a double bond at C5-C6 (Δ⁵ structure), whereas 5α-androstandiol is fully saturated at the A/B ring junction.
    • Hydroxyl groups at 3β and 17β positions (vs. 3α,17β in 5α-androstandiol).
  • Biosynthesis : Direct precursor to testosterone via 17β-hydroxysteroid dehydrogenase (HSD17B), bypassing DHT .
  • Applications : Studied as a radioprotective agent due to its ability to stimulate white blood cell production .

5α-Androstanedione (5α-Androstane-3,17-dione)

  • Molecular Formula : C₁₉H₂₈O₂
  • Key Differences :
    • Ketone groups at C3 and C17 (vs. hydroxyl groups in 5α-androstandiol).
    • Lacks neurosteroid activity due to absence of hydroxyl moieties.
  • Biosynthesis : Intermediate in the conversion of DHT to androsterone via 3α-HSD .
  • Applications : Used in metabolic studies of androgen pathways .

3β,5α-Androstandiol (5α-Androstane-3β,17β-diol)

  • Key Differences :
    • Stereoisomer of 5α-androstandiol, with a 3β-hydroxyl group instead of 3α.
  • Biosynthesis : Formed via 3β-HSD activity on DHT in osteoblasts and liver .
  • Biological Role : Less potent GABAₐ receptor modulation compared to 3α-isomer .

Comparative Analysis

Table 1: Structural Comparison

Compound Molecular Formula Functional Groups Key Structural Features
5α-Androstandiol C₁₉H₃₂O₂ 3α-OH, 17β-OH Saturated A/B rings
5-Androstenediol C₁₉H₃₀O₂ 3β-OH, 17β-OH, Δ⁵ Unsaturated C5-C6 bond
5α-Androstanedione C₁₉H₂₈O₂ 3-keto, 17-keto Fully reduced A/B rings
3β,5α-Androstandiol C₁₉H₃₂O₂ 3β-OH, 17β-OH Stereoisomer at C3

Key Research Findings

Bone Metabolism : Both 3α- and 3β-5α-androstandiol isomers regulate osteoblast differentiation, but 3α exhibits higher bioactivity .

Radioprotection : 5-Androstenediol increases survival rates in irradiated primates by stimulating granulocyte production .

Biological Activity

5α-Androstandiol, also known as 5α-androstanediol, is a steroid hormone derived from the metabolism of testosterone and serves as a significant metabolite of dehydroepiandrosterone (DHEA). It is recognized for its weak androgenic and estrogenic properties, playing a role in various biological activities, including immune modulation and potential neuroprotective effects.

Hormonal Activity

5α-Androstandiol exhibits androgenic activity , albeit at a lower potency compared to its precursors. Its androgenicity is approximately 1.4% of DHEA, 0.54% of androstenedione, and 0.21% of testosterone when administered in vivo to rats . This weak activity suggests that while it may not significantly influence androgen receptor-mediated pathways directly, it can still contribute to the overall hormonal milieu.

Immune System Modulation

Research indicates that 5α-androstandiol can stimulate the immune system . In various studies, it has been shown to enhance immune responses, potentially through interactions with immune cell receptors . This aspect highlights its potential therapeutic applications in conditions where immune modulation is beneficial.

Neuroprotective Effects

Recent findings suggest that 5α-androstandiol may have neuroprotective properties . It has been observed to inhibit NMDA-induced nitric oxide synthase activity and reduce mitochondrial oxidative stress by acting on complex I of the respiratory chain . Additionally, it appears to promote neurogenesis by increasing the proliferation of granule cells in the dentate gyrus and reducing apoptosis .

Comparative Biological Activity Table

CompoundAndrogenicity (%)Immune ModulationNeuroprotection
5α-Androstandiol1.4 (vs DHEA)YesYes
DHEA100ModerateYes
Testosterone100YesModerate
Androstenedione54YesNo

5α-Androstandiol's biological effects are mediated through several mechanisms:

  • Nuclear Receptor Activation : It interacts with androgen and estrogen receptors, albeit weakly compared to other steroids.
  • Membrane Receptor Interaction : Evidence suggests it may also engage with plasma membrane receptors, influencing signaling pathways involved in cellular growth and survival.
  • Inflammatory Response Modulation : The compound has been shown to suppress inflammation by downregulating pro-inflammatory cytokines such as TNFα and IL-6 .

Clinical Applications

  • Hormone Replacement Therapy : A study explored the use of 5α-androstandiol in conjunction with DHEA for improving bone mineral density (BMD) in postmenopausal women. The combination therapy was found effective in stabilizing BMD over an 18-month period compared to placebo groups .
  • Neurodegenerative Diseases : Research indicates that administration of 5α-androstandiol may reduce neurotoxicity associated with excitotoxicity in models of neurodegeneration, suggesting a potential role in therapies for conditions like Alzheimer's disease .

Summary of Findings

The biological activity of 5α-androstandiol underscores its potential as a therapeutic agent, particularly in contexts requiring immune modulation or neuroprotection. Its relatively low androgenic activity suggests that it could be utilized safely in hormone replacement therapies without significant androgenic side effects.

Q & A

Q. What are the critical safety protocols for handling 5α-Androstanediol in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves and lab coats, to prevent skin/eye contact. Storage should adhere to -20°C in sealed containers to maintain stability, with methanol as the recommended solvent matrix . Ventilation systems should mitigate inhalation risks, and spills require immediate neutralization using inert absorbents .

Q. Which analytical techniques are validated for quantifying 5α-Androstanediol in biological samples?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used due to their sensitivity in detecting low concentrations. Calibration curves should employ certified reference standards (e.g., CAS 521-17-5) to ensure accuracy. Method validation must include recovery rates and limit of detection (LOD) assessments .

Q. How should researchers design controlled experiments to study 5α-Androstanediol’s metabolic pathways?

Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known androgen receptor agonists) to isolate specific effects. Dose-response studies should span physiological to supra-physiological ranges, with triplicate replicates to account for inter-assay variability .

Q. What strategies optimize literature reviews for contextualizing 5α-Androstanediol’s role in steroidogenesis?

Use systematic review frameworks to filter studies by relevance (e.g., PubMed/MEDLINE keywords: “5α-Androstanediol,” “androgen metabolism”). Prioritize peer-reviewed articles with robust methodology sections and cross-reference citations in seminal papers (e.g., Cayman Chemical’s technical notes) .

Advanced Research Questions

Q. What experimental design challenges arise when investigating 5α-Androstanediol’s dual role as a neurosteroid and androgen precursor?

Differentiating its effects requires tissue-specific models (e.g., neuronal cell lines vs. prostate tissue). Researchers should employ gene knockout models (e.g., AR-deficient cells) and isotope-labeled tracers to track metabolic flux. Confounding variables like cross-reactivity with similar steroids (e.g., DHT) necessitate rigorous specificity testing .

Q. How can conflicting data on 5α-Androstanediol’s pharmacokinetics be resolved?

Conduct meta-analyses to identify methodological inconsistencies (e.g., sampling timepoints, assay variability). Sensitivity analyses should assess the impact of variables like storage conditions (-20°C vs. room temperature) on metabolite stability .

Q. What computational models are effective for predicting 5α-Androstanediol’s pharmacodynamic interactions?

Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to androgen receptors. Pharmacokinetic models (e.g., non-compartmental analysis) should integrate parameters like clearance rates and volume of distribution derived from in vivo studies .

Q. How can multi-omics approaches elucidate 5α-Androstanediol’s systemic effects?

Combine transcriptomics (RNA-seq) to identify gene expression changes, metabolomics (LC-MS) to profile downstream metabolites, and proteomics (SILAC) to assess protein interactions. Data integration tools (e.g., Cytoscape) can map cross-pathway interactions .

Q. What documentation standards ensure reproducibility in 5α-Androstanediol studies?

Publish raw datasets (e.g., spectral LC-MS outputs) in supplementary materials. Methods sections must detail solvent preparation, instrument parameters (e.g., column type, gradient elution), and statistical tests (e.g., ANOVA with post-hoc corrections) .

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